![molecular formula C17H25NO4 B5885395 ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate](/img/structure/B5885395.png)
ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate, also known as EHP-101, is a novel compound that has been synthesized for potential use in treating various neurological disorders. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a promising candidate for further research and development.
作用機序
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate has been shown to modulate several key pathways involved in neuroinflammation and neuroprotection. Specifically, it has been shown to inhibit the production of inflammatory cytokines and chemokines, while also promoting the production of anti-inflammatory molecules. Additionally, it has been shown to stimulate the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
In preclinical studies, ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. These include reducing inflammation and oxidative stress, promoting neuroprotection and neuroregeneration, and improving cognitive function and motor performance.
実験室実験の利点と制限
One of the main advantages of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate is its unique structure and mechanism of action, which make it a promising candidate for further research and development. However, there are also several limitations to using ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate. These include further preclinical studies to investigate its potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, future research could focus on optimizing the synthesis and formulation of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate to improve its pharmacokinetic and pharmacodynamic properties. Finally, further studies could also investigate the potential use of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate in combination with other drugs or therapies for enhanced therapeutic effects.
合成法
The synthesis of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate involves several steps, including the condensation of 3-ethoxy-4-hydroxybenzaldehyde with piperidine-4-carboxylic acid, followed by esterification with ethanol. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate has been the subject of several preclinical studies, including in vitro and in vivo experiments, to investigate its potential therapeutic applications. These studies have focused on its effects on various neurological disorders, including multiple sclerosis, neuropathic pain, and traumatic brain injury.
特性
IUPAC Name |
ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-21-16-11-13(5-6-15(16)19)12-18-9-7-14(8-10-18)17(20)22-4-2/h5-6,11,14,19H,3-4,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTCRYMKHPEIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。